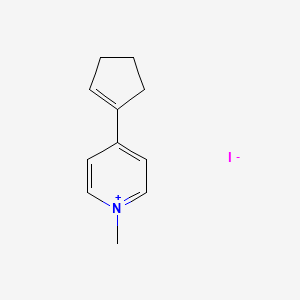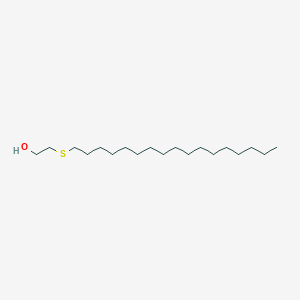
2-(Heptadecylsulfanyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Heptadecylsulfanyl)ethan-1-ol is an organic compound that belongs to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a heptadecylsulfanyl group (-S-C17H35) attached to the second carbon atom. This compound is notable for its long hydrophobic alkyl chain, which imparts unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadecylsulfanyl)ethan-1-ol typically involves the reaction of heptadecyl mercaptan (C17H35SH) with ethylene oxide (C2H4O). The reaction proceeds under basic conditions, often using a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Heptadecylsulfanyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(Heptadecylsulfanyl)acetaldehyde or 2-(Heptadecylsulfanyl)acetic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding alkane, 2-(Heptadecylsulfanyl)ethane, by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed to replace the hydroxyl group with halides.
Major Products Formed
Oxidation: 2-(Heptadecylsulfanyl)acetaldehyde, 2-(Heptadecylsulfanyl)acetic acid
Reduction: 2-(Heptadecylsulfanyl)ethane
Substitution: 2-(Heptadecylsulfanyl)ethyl chloride, 2-(Heptadecylsulfanyl)ethyl bromide
Wissenschaftliche Forschungsanwendungen
2-(Heptadecylsulfanyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature, which allows it to stabilize emulsions and disperse hydrophobic substances in aqueous solutions.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers, as its long hydrophobic chain can mimic the lipid environment of cell membranes.
Industry: this compound is used in the formulation of personal care products, such as shampoos and lotions, where it acts as an emulsifier and conditioning agent.
Wirkmechanismus
The mechanism of action of 2-(Heptadecylsulfanyl)ethan-1-ol is primarily attributed to its amphiphilic nature. The hydrophobic heptadecyl chain interacts with lipid bilayers, while the hydrophilic hydroxyl group interacts with aqueous environments. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic substances. In biological systems, it can integrate into cell membranes, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octadecanol: Similar to 2-(Heptadecylsulfanyl)ethan-1-ol, but with a hydroxyl group directly attached to an 18-carbon alkyl chain.
2-(Hexadecylsulfanyl)ethan-1-ol: Similar structure but with a 16-carbon alkyl chain instead of 17.
Cetyl alcohol: A fatty alcohol with a 16-carbon chain and a hydroxyl group at the end.
Uniqueness
This compound is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
58840-38-3 |
|---|---|
Molekularformel |
C19H40OS |
Molekulargewicht |
316.6 g/mol |
IUPAC-Name |
2-heptadecylsulfanylethanol |
InChI |
InChI=1S/C19H40OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20/h20H,2-19H2,1H3 |
InChI-Schlüssel |
BDDHDZSKNQFGCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCSCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


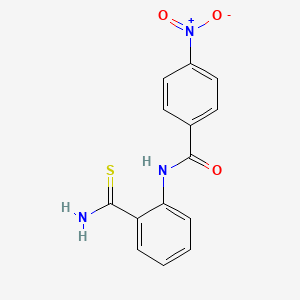
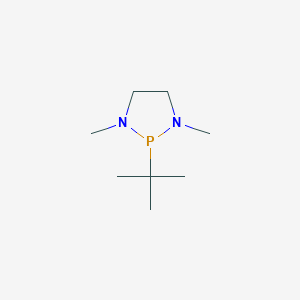
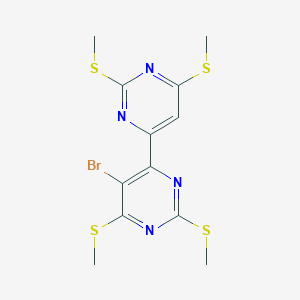
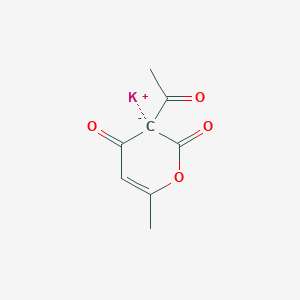
![6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14618256.png)
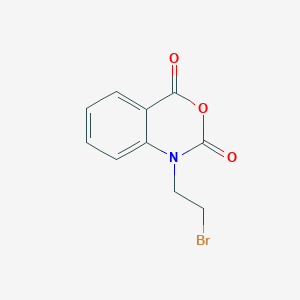
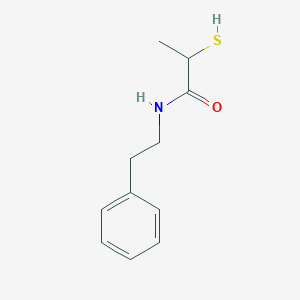
![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
![2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14618289.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
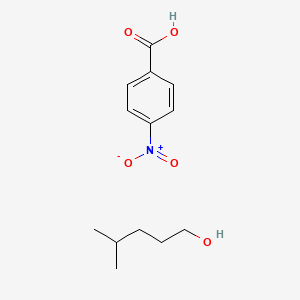
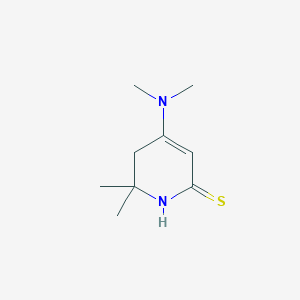
![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)
